1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol is a complex heterocyclic compound characterized by its unique trifluoromethyl and hydroxyl functional groups attached to an isoquinoline structure. The molecular formula of this compound is , and it possesses a molecular weight of 213.16 g/mol. The trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and biological activity. The IUPAC name for this compound is 1-(trifluoromethyl)isoquinolin-6-ol, with the following structural representation:
This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives for research purposes.
The biological activity of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol has been explored in various studies, indicating potential therapeutic properties. The trifluoromethyl group enhances its interaction with biological targets, which may lead to:
Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects and to evaluate its efficacy in clinical settings .
Several synthesis methods have been developed for 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol:
The choice of method often depends on the desired yield, purity, and specific functional groups needed in the final product .
1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol has several significant applications:
The versatility of this compound underscores its importance across various fields of research.
Studies on the interactions of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol with biological targets are essential for understanding its therapeutic potential. These studies typically involve:
Such interaction studies are crucial for guiding further development and optimizing the compound for therapeutic use .
Several compounds share structural similarities with 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol, each exhibiting unique properties. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Isoquinoline | Parent structure without trifluoromethyl group | Basic isoquinoline properties |
| Quinoline | Structural isomer with nitrogen in a different position | Different reactivity patterns |
| 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone | Contains a methyl group instead of hydroxyl | Potentially different biological activities |
The uniqueness of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol lies in its combination of trifluoromethyl and hydroxyl groups, which confer distinct reactivity patterns and biological activities compared to these similar compounds .
The systematic name for this compound, 1-methyl-4-(trifluoromethyl)isoquinolin-6-ol, reflects its substitution pattern on the isoquinoline backbone. The molecular formula is C₁₁H₈F₃NO, derived from the parent isoquinoline structure (C₉H₇N) with additions of a methyl group (-CH₃) at position 1, a trifluoromethyl group (-CF₃) at position 4, and a hydroxyl group (-OH) at position 6.
The compound’s structure combines aromaticity with polar functional groups, enabling diverse reactivity. The trifluoromethyl group introduces electron-withdrawing effects, while the hydroxyl group facilitates hydrogen bonding. Computational models suggest a planar isoquinoline core with substituents influencing electronic distribution.